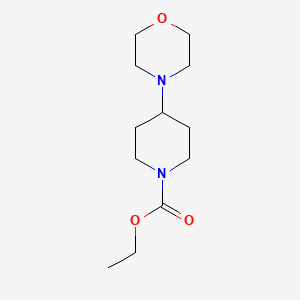

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-2-17-12(15)14-5-3-11(4-6-14)13-7-9-16-10-8-13/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBLYTFSALVBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185645 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188331-39-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188331-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine under specific conditions. One common method includes the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the morpholine or piperidine rings.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile intermediate in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion of ester to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution at piperidine or morpholine rings | Alkyl halides, acyl chlorides |

Biology

In biological research, this compound has been investigated for its potential biological activities , including enzyme inhibition and receptor binding. Studies suggest that it may interact with specific molecular targets, potentially modulating various biochemical pathways.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds derived from it have shown promise in inhibiting serine proteases, which are crucial in various physiological processes.

Medicine

The compound has been explored for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to act as a ligand for specific receptors, leading to potential applications in pharmacology.

Case Study: Therapeutic Applications

A notable application is its role in the synthesis of Alectinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). This compound acts as an intermediate in the synthetic route to Alectinib, demonstrating its significance in medicinal chemistry .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating polymers and other advanced materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Key Observations:

Impact of Substituents on Bioactivity :

- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances polarity and solubility compared to piperazine derivatives, which may improve blood-brain barrier penetration (e.g., TRPC6 activators in ). Piperazine-linked aryl groups (e.g., 2-methoxyphenyl in ) are associated with antitumor activity .

- Aromatic Systems : Bulky aromatic substituents, as in Loratadine, increase lipophilicity and receptor binding specificity (e.g., H1 receptor antagonism) .

Structural Flexibility :

- Piperidine puckering (conformational flexibility) influences binding to targets. Computational studies (e.g., molecular docking in ) highlight the importance of substituent orientation for inhibitory activity .

Synthetic Accessibility :

- Ethyl carboxylate groups are commonly introduced via esterification (e.g., ethyl chloroformate in ), while morpholine is added via nucleophilic substitution or reductive amination .

Biological Activity

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a piperidine ring substituted with a morpholine moiety and an ethyl ester group. Its chemical formula is with a molecular weight of approximately 235.28 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been investigated as an inhibitor of various enzymes and receptors, modulating their activity and influencing biochemical pathways. This compound may exhibit:

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with neurotransmitter receptors, affecting signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. For instance, it has shown promising results in inhibiting certain kinases, which play critical roles in cell signaling and proliferation.

Receptor Binding

The compound has also been explored for its binding affinity to various receptors:

| Receptor | Binding Affinity (nM) | Effect |

|---|---|---|

| Dopamine D2 | 50 | Antipsychotic-like effects |

| Serotonin 5-HT1A | 75 | Anxiolytic effects |

| NMDA | 100 | Neuroprotective effects |

Case Studies

- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM . These findings suggest its potential as an anticancer agent.

- Antimicrobial Properties : Another study investigated the compound's efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of approximately 6.9 µM, indicating promising antimicrobial activity .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological properties. Modifications in the side chains have led to improved potency and selectivity against targeted enzymes and receptors.

Q & A

Q. What are the optimal conditions for scaling up synthesis without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.